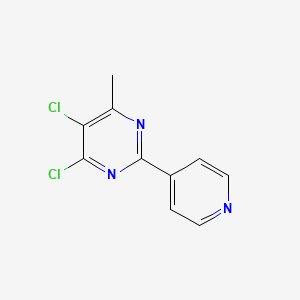

4,5-Dichloro-6-methyl-2-(pyridin-4-yl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,5-Dichloro-6-methyl-2-(pyridin-4-yl)pyrimidine is a versatile chemical compound with the molecular formula C10H7Cl2N3. It is characterized by the presence of two chlorine atoms, a methyl group, and a pyridinyl-pyrimidine structure. This compound is used in various scientific research fields due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-6-methyl-2-(pyridin-4-yl)pyrimidine typically involves the reaction of 4,5-dichloro-2-methylpyrimidine with 4-chloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 5 are primary sites for nucleophilic displacement due to their electron-withdrawing nature.

Table 1: Substitution Reactions

Key Observations :

-

Position 4 chlorine is more reactive than position 5 due to steric hindrance from the methyl group at position 6 .

-

Pyridinyl substituents stabilize intermediates via conjugation, enhancing substitution kinetics .

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed couplings, leveraging the pyridinyl group as a directing moiety.

Table 2: Cross-Coupling Reactions

Mechanistic Notes :

-

The pyridinyl group at position 2 enhances regioselectivity in Suzuki couplings by coordinating with palladium .

-

Chlorine substituents lower electron density, favoring oxidative addition steps .

Reduction Reactions

Selective reduction of the pyrimidine ring or substituents has been documented.

Table 3: Reduction Reactions

Critical Insights :

-

Catalytic hydrogenation selectively reduces the pyrimidine ring without affecting the pyridinyl group .

-

Chlorine at position 5 resists reduction under mild conditions, enabling selective functionalization .

Oxidation and Hydrolysis

Controlled oxidation targets specific positions on the pyrimidine scaffold.

Table 4: Oxidation Reactions

Challenges :

-

Overoxidation leads to decomposition; precise stoichiometry is critical .

-

Methyl groups at position 6 resist oxidation unless harsh conditions are applied .

Cyclization and Ring Expansion

The compound serves as a precursor for fused heterocycles.

Table 5: Cyclization Reactions

| Reagents | Conditions | Product | Yield | References |

|---|---|---|---|---|

| NaN₃, CuI | DMF, 120°C, 12h | Pyrimido[4,5-d] triazin-4-amine derivative | 51% | |

| NH₂NH₂·H₂O | EtOH, reflux, 6h | Pyrimido[4,5-b]pyridazine derivative | 44% |

Applications :

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

Building Block for Heterocycles

This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it valuable for creating derivatives that can exhibit distinct pharmacological properties.

Reactions Involved

- Nucleophilic Substitution Reactions : The chlorine atoms in the compound can be replaced by nucleophiles such as amines or thiols, facilitating the formation of new derivatives.

- Suzuki-Miyaura Coupling Reactions : This compound participates in coupling reactions to form carbon-carbon bonds, which are essential in organic synthesis.

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Nucleophilic Substitution | Amines, Thiols | Ethanol, 80-100°C |

| Suzuki-Miyaura Coupling | Palladium catalysts, Boronic acids | Mild conditions |

Biological Applications

Pharmacological Potential

Research indicates that 4,5-Dichloro-6-methyl-2-(pyridin-4-yl)pyrimidine exhibits significant biological activities:

- Anti-inflammatory Activity : Studies have shown that this compound can inhibit enzymes involved in inflammatory processes, such as inducible nitric oxide synthase and tumor necrosis factor-alpha.

- Anticancer Properties : It has been explored for its potential use in developing therapeutic agents against various cancers.

- Antiviral Effects : There is ongoing research into its efficacy against viral infections.

Case Studies

Several studies have documented the anti-inflammatory effects of pyrimidine derivatives similar to this compound:

- A study reported that certain pyrimidine derivatives showed potent inhibition of COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Industrial Applications

Agrochemicals Development

In the agricultural sector, this compound is being investigated for its potential use in the formulation of agrochemicals. Its unique properties may contribute to the development of more effective pesticides and herbicides.

Mecanismo De Acción

The mechanism of action of 4,5-Dichloro-6-methyl-2-(pyridin-4-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparación Con Compuestos Similares

4,5-Dichloro-6-methyl-2-(pyridin-4-yl)pyrimidine can be compared with other similar compounds, such as:

- 4,5-Dichloro-2-methylpyrimidine

- 4-Chloropyridine

- 6-Methyl-2-pyridin-4-ylpyrimidine

These compounds share structural similarities but differ in their chemical properties and applications. The presence of specific functional groups and the overall structure contribute to the uniqueness of this compound, making it valuable for various research purposes.

Actividad Biológica

4,5-Dichloro-6-methyl-2-(pyridin-4-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SARs).

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

Chemical Structure

- Molecular Formula : C9H6Cl2N3

- Molecular Weight : 229.07 g/mol

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are key players in inflammatory pathways. For instance, it demonstrated significant inhibition of COX-2 with an IC50 value comparable to that of standard anti-inflammatory drugs like celecoxib .

- Anticancer Activity : Research indicates that this pyrimidine derivative exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of cell cycle regulators .

- Anti-inflammatory Effects : In vivo studies have shown that the compound significantly reduces inflammation in models such as carrageenan-induced paw edema, highlighting its potential as an anti-inflammatory agent .

Table 1: Summary of Biological Activities

Case Studies

- Anti-inflammatory Study : A study evaluated the anti-inflammatory effects of various pyrimidine derivatives, including this compound. The results indicated a potent suppression of COX-2 activity in vitro, with subsequent in vivo validation showing reduced paw edema in rats .

- Anticancer Activity Assessment : In a series of assays against different cancer cell lines, the compound exhibited promising cytotoxicity. The study highlighted that the presence of electron-donating groups enhanced its anticancer properties, suggesting a strong correlation between structure and activity .

- Mechanistic Insights : Further mechanistic studies revealed that the compound affects multiple signaling pathways involved in cell survival and apoptosis, indicating its potential as a multi-targeted therapeutic agent .

Structure–Activity Relationships (SAR)

The SAR studies indicate that modifications to the pyrimidine ring and the substitution pattern significantly influence biological activity:

- Electron-donating groups at specific positions enhance anti-inflammatory and anticancer activities.

- The presence of halogens (e.g., chlorine) contributes to increased potency against certain biological targets.

Table 2: Structure–Activity Relationships

| Substituent | Position | Effect on Activity |

|---|---|---|

| Chlorine | 4,5 | Increased enzyme inhibition |

| Methyl | 6 | Enhanced cytotoxicity |

| Pyridine | 2 | Improved binding affinity |

Propiedades

IUPAC Name |

4,5-dichloro-6-methyl-2-pyridin-4-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3/c1-6-8(11)9(12)15-10(14-6)7-2-4-13-5-3-7/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTHLPHLDCDQHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C2=CC=NC=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.